3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 892429-77-5
Cat. No.: VC4527104
Molecular Formula: C26H22N2O4
Molecular Weight: 426.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892429-77-5 |
|---|---|
| Molecular Formula | C26H22N2O4 |
| Molecular Weight | 426.472 |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H22N2O4/c1-16-12-17(2)14-19(13-16)28-25(29)24-23(21-6-4-5-7-22(21)32-24)27(26(28)30)15-18-8-10-20(31-3)11-9-18/h4-14H,15H2,1-3H3 |
| Standard InChI Key | JZNULJITYPLUFC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)OC)C |
Introduction
The compound 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule featuring a benzofuro core, which is a fused ring system consisting of a benzene ring and a furan ring, along with a pyrimidine moiety. This structure is characteristic of heterocyclic compounds due to the presence of nitrogen atoms. The compound's unique structure and functional groups contribute to its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry.
Synthesis
The synthesis of such benzofuro-pyrimidine derivatives typically involves multiple steps, including reactions that require controlled temperatures and specific catalysts. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane. Purification techniques such as column chromatography or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions and Analysis
In laboratory settings, the synthesis and reactions of these compounds are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
Data Table
| Property | Value (for related compounds) |
|---|---|
| Molecular Formula | C19H18N2O3 (for analogs) |
| Molecular Weight | Approximately 318 g/mol (for analogs) |
| IUPAC Name | Not explicitly listed for this compound |
| Synthesis Solvents | DMF, Dichloromethane |
| Purification Methods | Column Chromatography, Recrystallization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume